![molecular formula C11H20O B3055871 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one CAS No. 67580-45-4](/img/structure/B3055871.png)
1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one
Overview
Description
1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is commonly known as Ketamine, and it belongs to the class of dissociative anesthetics. Ketamine has a unique mechanism of action that sets it apart from other anesthetics, making it a valuable tool for scientific research.
Scientific Research Applications
Synthesis and Physical Properties
Research into similar compounds to 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one, such as a series of 1-(trans-4'-n-alkylcyclohexyl)-2-(4''-halobiphenyl-4'-yl)ethanes, has focused on their synthesis and physical properties, particularly their transition temperatures, enthalpies, entropies, viscosities, birefringences, and dielectric constants. These compounds show nematic phases and exhibit odd-even effects in relation to the number of carbon atoms in the alkyl chain. The study by Takatsu, Takeuchi, and Satō (1983) highlights the importance of these properties in the context of liquid crystal applications (Takatsu, Takeuchi, & Satō, 1983).
Application in Synthesis of Polysubstituted Furans
Damavandi, Sandaroos, and Pashirzad (2012) explored a novel catalyst-free, one-pot synthesis of polysubstituted furans. They synthesized a series of compounds involving cyclohexyl groups, indicating the potential of 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one or its derivatives in heterocyclic chemistry and organic synthesis (Damavandi, Sandaroos, & Pashirzad, 2012).
Metal-Free Synthesis Methods
Kumar, Rāmānand, and Tadigoppula (2017) developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives. Their research involved the use of compounds similar to 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one, demonstrating its potential utility in metal-free organic synthesis methods (Kumar, Rāmānand, & Tadigoppula, 2017).
Functionalization of Saturated Hydrocarbons
Research by Asadullah, Kitamura, and Fujiwara (2000) on the functionalization of saturated hydrocarbons with CO in the presence of various catalysts may provide insights into the reactivity and potential applications of 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one in similar chemical transformations (Asadullah, Kitamura, & Fujiwara, 2000).
Liquid Crystals Applications
The synthesis and properties of various ethane derivatives related to liquid crystals, as investigated by Osman and Huynh-Ba (1983), indicate the potential of 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one in the development of new liquid crystal materials (Osman & Huynh-Ba, 1983).
properties
IUPAC Name |
1-(4-propan-2-ylcyclohexyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h8,10-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEQETHAGGNHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575169 | |
| Record name | 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one | |
CAS RN |
67580-45-4 | |
| Record name | 1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



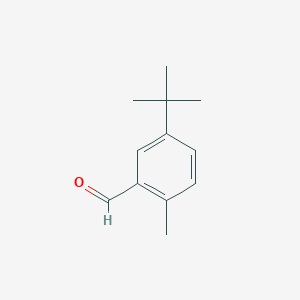
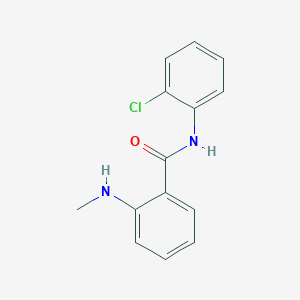
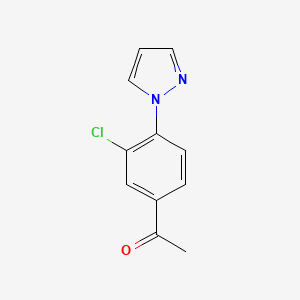
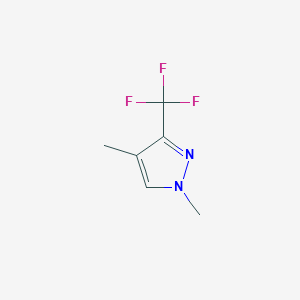

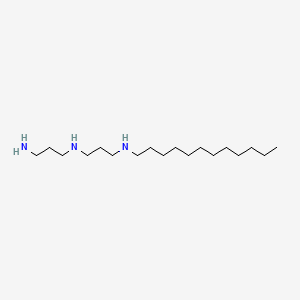


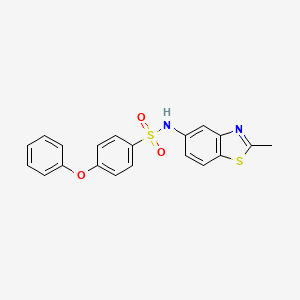

![Pyrano[2,3-c]pyrazole-2(6H)-acetic acid, 5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-3,4-dimethyl-6-oxo-, ethyl ester](/img/structure/B3055807.png)
![Propanedioic acid, [(3-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B3055811.png)